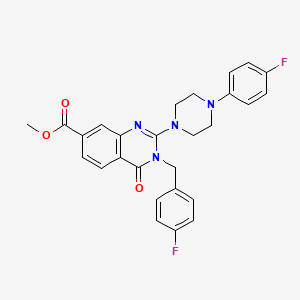
Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H24F2N4O3 and its molecular weight is 490.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is classified as a small molecule with the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈F₂N₄O₃
- Molecular Weight : 334.33 g/mol
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 31.85 |
| Compound B | MCF-7 | 27.04 |
| Methyl Compound | HepG2 | TBD |
| Methyl Compound | MCF-7 | TBD |
Note: TBD indicates that specific IC50 values for the methyl compound are yet to be determined.
In studies, quinazoline derivatives have shown IC50 values in the low micromolar range, suggesting their potential as effective anticancer agents. The presence of the piperazine moiety is believed to enhance these effects by improving solubility and bioavailability.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated promising antimicrobial properties. A study evaluated various derivatives for their activity against gram-positive and gram-negative bacteria. The results indicated that certain substitutions on the phenyl ring significantly influenced antimicrobial efficacy.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Gram-positive | 15 |
| Compound D | Gram-negative | 12 |
| Methyl Compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways.
Target Proteins
Research suggests that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in cancer cell signaling pathways. The inhibition of RTKs could lead to reduced tumor growth and increased apoptosis in malignant cells.
Case Studies
A recent study focused on the synthesis and biological evaluation of new quinazoline derivatives, including the target compound. The study highlighted the structure–activity relationship (SAR) that guides modifications for enhancing biological activity.
Case Study Findings
- Synthesis : The compound was synthesized using a multi-step process involving reaction conditions optimized for yield and purity.
- Biological Evaluation : In vitro assays demonstrated that modifications at the piperazine position significantly affected both anticancer and antimicrobial activities.
- SAR Analysis : The presence of fluorine substituents was found to enhance binding affinity to target proteins.
特性
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-36-26(35)19-4-11-23-24(16-19)30-27(33(25(23)34)17-18-2-5-20(28)6-3-18)32-14-12-31(13-15-32)22-9-7-21(29)8-10-22/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYIIVWWKABVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














